

# The Discovery and Synthesis of Ceralifimod (ONO-4641): A Technical Guide

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## Compound of Interest

Compound Name: *Ceralifimod*

Cat. No.: *B1668400*

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## Abstract

**Ceralifimod** (ONO-4641) is a potent and selective sphingosine-1-phosphate (S1P) receptor agonist, targeting the S1P subtype 1 (S1P<sub>1</sub>) and subtype 5 (S1P<sub>5</sub>) receptors.<sup>[1][2][3]</sup> Developed by Ono Pharmaceutical, this small molecule has been investigated for its immunomodulatory effects, particularly in the context of autoimmune diseases such as multiple sclerosis (MS).<sup>[4][5]</sup> This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of **Ceralifimod**, compiling available quantitative data and detailing key experimental methodologies.

## Introduction: The Discovery of a Selective S1P Receptor Agonist

The discovery of Fingolimod, the first oral therapy for relapsing-remitting multiple sclerosis, validated the modulation of S1P receptors as a therapeutic strategy for autoimmune disorders. However, Fingolimod is a non-selective S1P receptor agonist, and its activity at the S1P<sub>3</sub> receptor has been associated with adverse cardiovascular effects. This prompted the search for second-generation S1P receptor modulators with improved selectivity profiles.

**Ceralifimod** emerged from a medicinal chemistry program aimed at identifying S1P<sub>1</sub> receptor agonists that are highly selective over the S1P<sub>3</sub> subtype. The core structure of **Ceralifimod** is

based on a 1-methyl-3,4-dihydroronaphthalene scaffold, a key feature that imparts conformational constraint and contributes to its high affinity and selectivity. The hydrophilic head region incorporates an azetidine-3-carboxylic acid moiety, which is crucial for its interaction with the S1P receptors.

## Synthesis of Ceralifimod (ONO-4641)

The chemical name for **Ceralifimod** is 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydroronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid. While a detailed, step-by-step proprietary synthesis protocol is not publicly available, the synthesis can be conceptually understood by the coupling of three key fragments:

- A 1-methyl-3,4-dihydroronaphthalene core: This central scaffold is a key structural element.
- A 2-methoxy-4-propylbenzyl group: This lipophilic tail region contributes to the molecule's potency.
- An azetidine-3-carboxylic acid head group: This hydrophilic portion is essential for receptor binding.

The synthesis would likely involve the following key transformations:

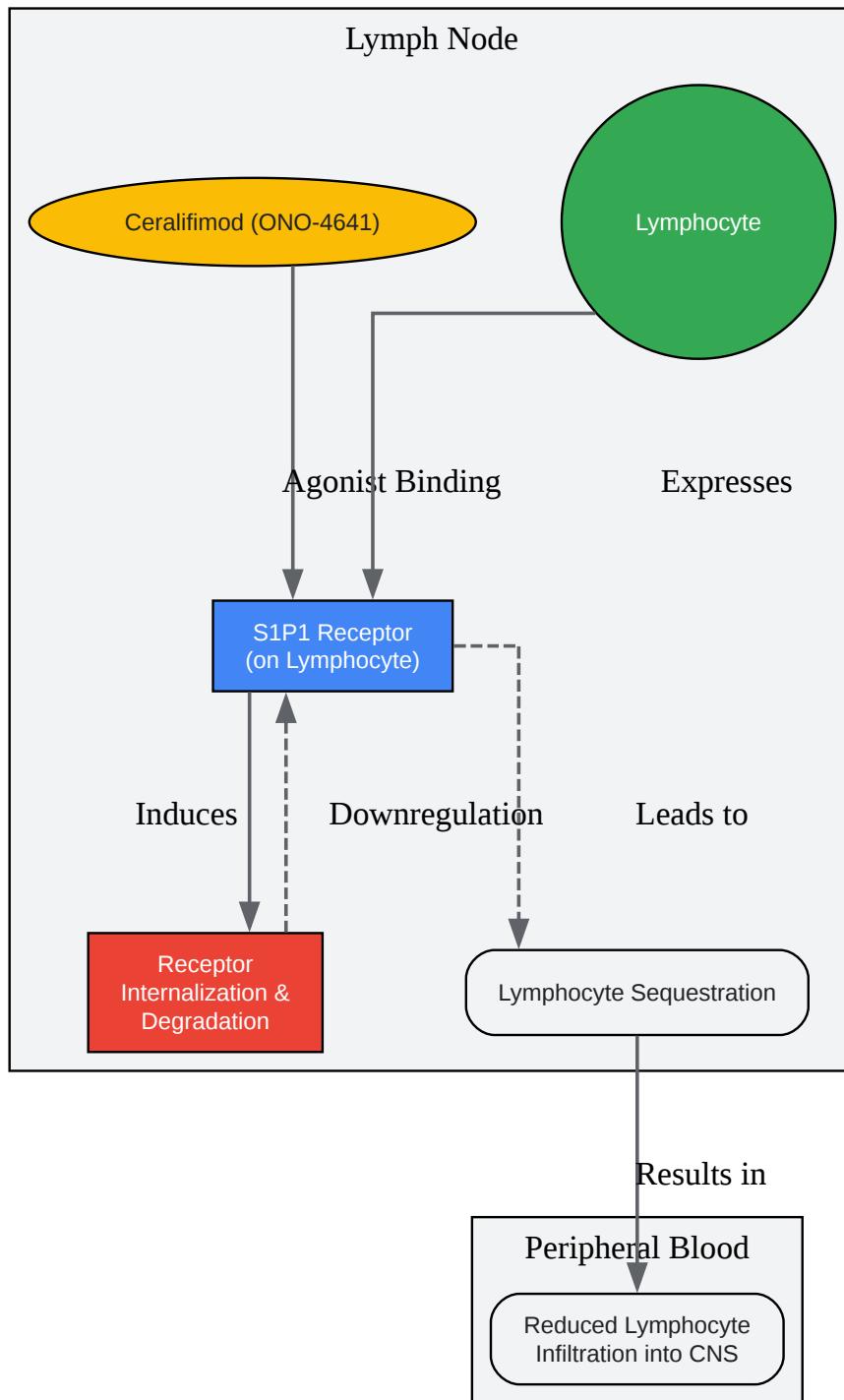
- Synthesis of the Dihydroronaphthalene Core: Preparation of the substituted 1-methyl-3,4-dihydroronaphthalene intermediate.
- Etherification: Coupling of the dihydroronaphthalene core with the 2-methoxy-4-propylbenzyl group via an ether linkage.
- Functionalization and Coupling: Introduction of a reactive group (e.g., a halide) onto the dihydroronaphthalene structure, followed by alkylation of the azetidine-3-carboxylic acid derivative.
- Deprotection: Removal of any protecting groups used during the synthesis to yield the final **Ceralifimod** molecule.

## Mechanism of Action: S1P Receptor Modulation and Lymphocyte Sequestration

**Ceralifimod** is a potent agonist at the S1P<sub>1</sub> and S1P<sub>5</sub> receptors. The primary mechanism of action for its immunomodulatory effects is the functional antagonism of the S1P<sub>1</sub> receptor on lymphocytes.

Upon binding to S1P<sub>1</sub> on lymphocytes, **Ceralifimod** induces the internalization and degradation of the receptor. This renders the lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs (lymph nodes and spleen). The resulting sequestration of lymphocytes within these organs leads to a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood. By preventing the infiltration of autoreactive lymphocytes into the central nervous system, **Ceralifimod** can mitigate the inflammatory processes that drive autoimmune diseases like multiple sclerosis.

The following diagram illustrates the proposed signaling pathway of **Ceralifimod**.

[Click to download full resolution via product page](#)**Ceralifimod's Mechanism of Action on Lymphocytes.**

## Quantitative Data

The following tables summarize the key quantitative data available for **Ceralifimod**.

Table 1: In Vitro Receptor Binding and Functional Activity

Parameter	Receptor	Value	Assay Type	Reference
EC <sub>50</sub>	human S1P <sub>1</sub>	27.3 pM	cAMP Assay	
human S1P <sub>5</sub>		334 pM	cAMP Assay	
K <sub>i</sub>	human S1P <sub>1</sub>	0.626 nM	Radioligand Binding	
human S1P <sub>5</sub>		0.574 nM	Radioligand Binding	
human S1P <sub>4</sub>		28.8 nM	Radioligand Binding	
human S1P <sub>2</sub>		>5,450 nM	Radioligand Binding	
human S1P <sub>3</sub>		>5,630 nM	Radioligand Binding	

Table 2: In Vivo Efficacy in Preclinical Models of Experimental Autoimmune Encephalomyelitis (EAE)

Animal Model	Dosing	Key Findings	Reference
Rat EAE	0.03 and 0.1 mg/kg, oral	Suppressed disease onset and inhibited lymphocyte infiltration into the spinal cord in a dose-dependent manner.	
NOD Mouse Relapsing-Remitting EAE	0.01, 0.03, or 0.1 mg/kg, oral	Prevented disease relapse.	
Dark Agouti Rat EAE	0.3 or 1.0 mg/kg, oral	Reversed early disease deficits and prevented the development of visual and somatosensory evoked potential deficits.	

Table 3: Phase 2 Clinical Trial (DreaMS study) in Relapsing-Remitting Multiple Sclerosis

Parameter	Placebo	Ceralifimod 0.05 mg	Ceralifimod 0.10 mg	Ceralifimod 0.15 mg	Reference
Mean % change in absolute lymphocyte count from baseline (Day 14)	-	-	-56%	-	

## Experimental Protocols

The following are detailed, representative protocols for key experiments used in the evaluation of **Ceralifimod**.

# S1P Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a representative method for determining the binding affinity ( $K_i$ ) of a test compound to S1P receptors.

## Materials:

- Membrane preparations from cells stably expressing human S1P<sub>1</sub>, S1P<sub>2</sub>, S1P<sub>3</sub>, S1P<sub>4</sub>, or S1P<sub>5</sub> receptors.
- Radioligand (e.g., [<sup>33</sup>P]-S1P).
- Test compound (**Ceralifimod**).
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 0.5% fatty acid-free BSA, pH 7.5.
- 96-well microplates.
- Glass fiber filter mats.
- Scintillation counter.

## Procedure:

- Prepare serial dilutions of **Ceralifimod** in assay buffer.
- In a 96-well plate, add the test compound dilutions, the radioligand at a fixed concentration (typically at its  $K_e$  value), and the membrane preparation.
- Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

- Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.
- Determine the  $IC_{50}$  value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_a)$ , where  $[L]$  is the concentration of the radioligand and  $K_a$  is its dissociation constant.

## S1P Receptor Functional Assay (cAMP Assay)

This protocol describes a method to measure the agonist activity of **Ceralifimod** at S1P receptors by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

### Materials:

- CHO-K1 cells stably expressing the human S1P receptor of interest (e.g., S1P<sub>1</sub>).
- Cell culture medium (e.g., DMEM/F12).
- Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
- Forskolin.
- IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.
- **Ceralifimod**.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- 384-well microplates.

### Procedure:

- Plate the cells in a 384-well microplate and incubate overnight.
- On the day of the assay, remove the culture medium and replace it with stimulation buffer containing IBMX.

- Prepare serial dilutions of **Ceralifimod** in stimulation buffer.
- Add the **Ceralifimod** dilutions to the cells.
- To stimulate cAMP production (for Gi-coupled receptors like S1P<sub>1</sub>), add a fixed concentration of forskolin to all wells except the basal control.
- Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
- Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
- Plot the cAMP levels against the log concentration of **Ceralifimod** and fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> value.

## In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

This is a representative protocol for inducing EAE in rats and assessing the therapeutic efficacy of **Ceralifimod**.

### Materials:

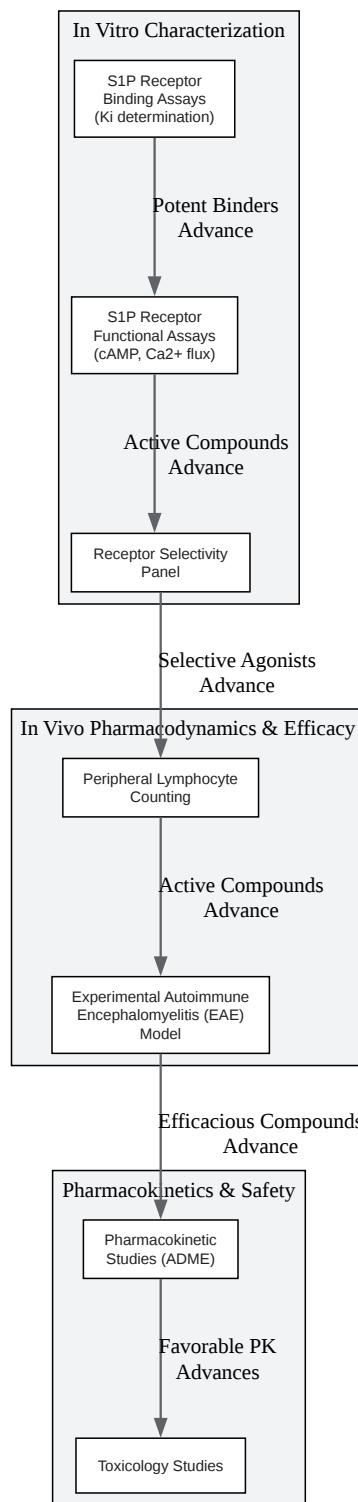
- Female Lewis rats (8-10 weeks old).
- Myelin Basic Protein (MBP) from guinea pig.
- Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis*.
- **Ceralifimod**.
- Vehicle control (e.g., 0.5% methylcellulose).
- Clinical scoring scale for EAE (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

### Procedure:

- Induction of EAE: Emulsify MBP in CFA and inject it subcutaneously into the footpads of the rats.
- Dosing: Begin daily oral administration of **Ceralifimod** or vehicle control on the day of immunization or at the onset of clinical signs.
- Clinical Scoring: Monitor the animals daily for clinical signs of EAE and record the scores using the established scale.
- Data Analysis: Plot the mean clinical scores over time for each treatment group. Analyze the data for statistical significance in the reduction of disease severity, delay in onset, and cumulative disease score.
- Histopathology (optional): At the end of the study, perfuse the animals and collect spinal cords for histological analysis of inflammation and demyelination.

## Experimental Workflows

The following diagram provides a generalized workflow for the preclinical evaluation of a novel S1P receptor agonist like **Ceralifimod**.

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Preclinical Evaluation Workflow for S1P Agonists.

## Conclusion

**Ceralifimod** (ONO-4641) is a testament to the successful application of medicinal chemistry principles to develop a selective second-generation S1P receptor modulator. Its high potency for S1P<sub>1</sub> and S1P<sub>5</sub>, coupled with its selectivity against S1P<sub>3</sub>, represents a significant advancement in the field. The preclinical and clinical data gathered to date underscore its potential as an immunomodulatory agent for the treatment of autoimmune diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the discovery and synthesis of **Ceralifimod** and related S1P receptor modulators. Further investigation into its clinical utility and long-term safety profile will continue to define its therapeutic role.

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